1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride
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Overview
Description
OB-24 HCl is a potent and selective heme oxygenase 1 (HO-1) inhibitor.
Scientific Research Applications
Antimycotic Properties : This class of compounds has been found to be active against dermatophytes, yeast, other fungi, and Gram-positive bacteria. Some have also shown good activity against Candida albicans both in vitro and in vivo (Heeres & van Cutsem, 1981).
Heme Oxygenase Inhibition : Imidazole-dioxolane compounds, including those related to the given chemical, have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds are highly selective for the HO-1 isozyme and display less inhibitory potency toward HO-2 (Vlahakis et al., 2006); (Vlahakis et al., 2009).
Antioxidant Activity : Some derivatives of imidazole, including those related to the chemical , have shown promising antioxidant activities, offering potential for therapeutic applications (Spasov et al., 2022).
Potential in Chemotherapy Against Tropical Diseases : Certain complexes involving imidazole derivatives have been studied for their potential in novel metal-based chemotherapy treatments for tropical diseases (Navarro et al., 2000).
Synthesis of Novel Antimicrobial Agents : Imidazole derivatives have broad applications in clinical medicine, including as potent antimicrobial agents. Their synthesis and antimicrobial properties have been extensively studied (Narwal et al., 2012).
properties
IUPAC Name |
1-[[2-[2-(4-bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2.ClH/c16-14-3-1-13(2-4-14)5-6-15(19-9-10-20-15)11-18-8-7-17-12-18;/h1-4,7-8,12H,5-6,9-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOWYXRHOAXXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCC2=CC=C(C=C2)Br)CN3C=CN=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride | |
CAS RN |
939825-12-4 |
Source
|
Record name | OB-24 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939825124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OB-24 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2FQJ9RF5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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